molecular formula C27H22O8 B3011487 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate CAS No. 610759-04-1

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate

Cat. No.: B3011487
CAS No.: 610759-04-1
M. Wt: 474.465
InChI Key: PSBLEHRQSKFZNT-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (coumarin) derivative family, characterized by a bicyclic core with a ketone at position 2. The structure includes:

  • 2-Ethoxycarbonyl group: Enhances electron-withdrawing properties and influences reactivity.
  • 7-yl 2-methoxybenzoate ester: Modifies solubility and metabolic stability.

Its molecular formula is C27H22O8, with a calculated molecular weight of 474.46 g/mol (derived from structural data in ).

Properties

IUPAC Name

ethyl 7-(2-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-9-11-17(31-2)12-10-16)24(28)19-14-13-18(15-22(19)35-25)34-26(29)20-7-5-6-8-21(20)32-3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLEHRQSKFZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate is a synthetic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C27H22O8
  • IUPAC Name : this compound

This structure features a chromene backbone with various substituents that may influence its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the presence of methoxy groups that enhance electron donation capabilities.

Compound IC50 (μM) Assay Type
This compoundTBDDPPH Scavenging
Reference Compound30DPPH Scavenging

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated against various cancer cell lines. For instance, it showed promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells.

Cell Line IC50 (μM) Reference
MCF-7TBD
HCT116TBD
HEK293>100

The selectivity towards cancer cells over non-cancerous cells suggests potential for therapeutic applications in oncology.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For example, flavonoids are known to inhibit tubulin polymerization, which is critical for mitosis in cancer cells. This action could explain the observed antiproliferative effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of flavonoid derivatives in treating various diseases:

  • Cancer Treatment : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting a broader applicability in cancer therapeutics .
  • Hepatitis B Virus Inhibition : Another investigation into flavonoid compounds indicated their potential as inhibitors of Hepatitis B virus (HBV), showcasing their versatility beyond anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their distinguishing features are summarized below:

Compound Name Substituent Positions Molecular Formula Key Structural Differences vs. Target Compound
Target Compound 2-Ethoxycarbonyl, 3-(4-methoxyphenyl), 7-yl 2-methoxybenzoate C27H22O8 Reference compound
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate 3-(2-Methoxyphenyl) instead of 4-methoxyphenyl C27H22O8 Ortho-substitution on phenyl reduces steric hindrance
[3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate 3-(4-Ethoxycarbonylphenoxy), 7-yl 2-fluorobenzoate C26H17FO8 Fluorine increases electronegativity; phenoxy group alters rigidity
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 2-Methyl instead of ethoxycarbonyl; 4-methoxybenzoate at position 7 C25H20O7 Loss of ethoxycarbonyl reduces polarity
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methoxybenzoate 3-Benzothiazolyl instead of 4-methoxyphenyl C24H15NO5S Heterocyclic substituent enhances aromatic stacking potential

Physicochemical and Functional Implications

Substituent Position Effects :

  • The 3-(4-methoxyphenyl) group in the target compound provides para-substitution, optimizing steric accessibility compared to the ortho-substituted analogue ().
  • 2-Ethoxycarbonyl vs. 2-methyl (): The ethoxycarbonyl group increases hydrophilicity and susceptibility to esterase hydrolysis, impacting bioavailability.

Benzothiazole () introduces sulfur-based electronegativity and planar rigidity, favoring interactions with hydrophobic pockets.

Solubility and Metabolic Stability: The 2-methoxybenzoate ester in the target compound offers moderate lipophilicity (logP ~3.2 estimated).

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